6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-amino-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-3-1-4-5(9-2-3)10-7(13)11-6(4)12/h1-2H,8H2,(H2,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFUPPJKZAFGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356360 | |
| Record name | 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56783-85-8 | |
| Record name | 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Procedure
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Starting Materials :
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α-Azidochalcones (1 equiv.)
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6-Aminouracil derivatives (1 equiv.)
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Conditions :
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Solvent: Ethanol or methanol
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Temperature: 60–80°C
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Time: 4–8 hours
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Workup :
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Precipitation or column chromatography (silica gel, CH₂Cl₂/MeOH)
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Key Findings
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Yields : 70–90% for derivatives with electron-withdrawing substituents on the chalcone moiety.
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Scope : Tolerates aryl, heteroaryl, and alkyl groups at the α-position of chalcones.
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Mechanism : The azide group undergoes thermal decomposition to generate a nitrene intermediate, which reacts with the 6-aminouracil to form the fused pyridine ring.
Optimization Insights
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Temperature Control : Reactions above 80°C led to decomposition, while temperatures below 60°C resulted in incomplete cyclization.
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Solvent Effects : Polar protic solvents (e.g., ethanol) improved solubility of intermediates, whereas aprotic solvents (e.g., THF) reduced yields by 20–30%.
Vilsmeier-Haack Cyclization of 6-Amino-1,3-Disubstituted Uracils
An alternative route utilizes the Vilsmeier-Haack reagent (POCl₃/DMF) to cyclize 6-amino-1,3-disubstituted uracils into pyrido[2,3-d]pyrimidine-2,4-diones.
Synthetic Steps
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Formylation :
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Treat uracil derivatives with Vilsmeier reagent at 0–5°C.
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Cyclization :
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Add cyanoacetamide (1.2 equiv.) and triethylamine (2 equiv.) in ethanol.
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Reflux at 80°C for 6–12 hours.
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Mechanistic Analysis
The reaction proceeds via:
Limitations
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Requires N1 and N3 protection on uracil to prevent side reactions.
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Harsh conditions (POCl₃) necessitate careful handling.
Multicomponent Solvent-Free Synthesis
A solvent-free, one-pot method was developed by Belhadj et al., combining 3-cyano-2-aminopyridine, triethyl orthoformate, and primary amines.
Protocol
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Reactants :
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3-Cyano-2-aminopyridine (1 equiv.)
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Triethyl orthoformate (1.2 equiv.)
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Primary amine (1 equiv.)
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Conditions :
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Temperature: 100°C
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Time: 3 hours
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Catalyst: None
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Results
Proposed Mechanism
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Intermediate Formation :
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Orthoformate reacts with 2-aminopyridine to generate an iminium intermediate.
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Michael Addition :
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| α-Azidochalcone Route | Mild conditions, high yields | Limited to substituted derivatives | 70–90 |
| Vilsmeier Cyclization | Broad substrate scope | Requires toxic reagents | 65–78 |
| Multicomponent Synthesis | Solvent-free, scalable | Produces 4-substituted analogues | 61–85 |
Chemical Reactions Analysis
Types of Reactions
6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: Oxidation of the methylsulfanyl group to sulfoxide or sulfone derivatives.
Reduction: Reduction of nitro groups to amines.
Substitution: Substitution reactions involving halogenation or alkylation at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidinones, which exhibit different biological activities and properties .
Scientific Research Applications
6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities
Medicine: Potential therapeutic agent for treating various diseases due to its ability to inhibit protein kinases and other molecular targets
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can modulate various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Exhibits similar biological activities but with different substitution patterns.
Pyrido[2,3-d]pyrimidin-7-one: Another closely related compound with distinct biological properties
Uniqueness
6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyridopyrimidine derivatives .
Biological Activity
6-Aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 6-amino-1H-pyrido[2,3-d]pyrimidine-2,4-dione
- Molecular Formula : C7H6N4O2
- Molecular Weight : 178.15 g/mol
- CAS Number : 56783-85-8
The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and pathways within cells. Notably, it has been shown to interact with protein kinases, which play crucial roles in cellular signaling and regulation. By inhibiting these kinases, the compound modulates cellular proliferation and survival pathways.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Case Study : A study demonstrated that derivatives of this compound inhibited cell growth in human cancer cell lines with IC50 values ranging from 10 to 50 µM. This suggests a potential role in cancer therapy by targeting rapidly dividing cells.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Research Findings : In vitro studies revealed that this compound possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.
Anti-inflammatory Effects
Another significant biological activity is its anti-inflammatory potential:
- Mechanism : The compound inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests its utility in treating inflammatory diseases.
α-Glucosidase Inhibition
Recent studies have highlighted its potential in managing type 2 diabetes:
- Kinetic Studies : One study reported that certain derivatives exhibited competitive inhibition of α-glucosidase with IC50 values significantly lower than acarbose (a standard treatment), indicating a promising avenue for diabetes management.
Table 1: Summary of Biological Activities
Case Studies
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Cancer Treatment :
- A derivative of 6-aminopyrido[2,3-d]pyrimidine was tested on breast cancer cell lines, resulting in a reduction of cell viability by over 70% at concentrations of 25 µM after 48 hours.
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Diabetes Management :
- In a study evaluating various pyrido[2,3-d]pyrimidine derivatives for α-glucosidase inhibition, compound 3o was found to be tenfold more potent than acarbose with an IC50 of approximately 78 µM.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives?
- Methodology :
- Alkylation : React 6-amino-substituted precursors (e.g., 6-amino-1-cyclopropylpyrimidine-2,4-dione) with alkyl halides (e.g., ethyl iodide) in the presence of a base (e.g., K₂CO₃) to introduce substituents at the 1- or 3-position. Yields range from 40% to 53% depending on the alkylating agent .
- Vilsmeier formylation : Use POCl₃ and DMF to generate formylated intermediates, enabling cyclization into pyrido[2,3-d]pyrimidine scaffolds. This method is critical for introducing aromatic substituents at position 6 .
- Cyclocondensation : React thioacetamide or thiourea with α-bromoacetyl intermediates to form thiazole- or thieno-fused derivatives .
Q. What characterization techniques are essential for confirming the structure of these compounds?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and hydrogen bonding patterns. For example, methylene protons in benzyl-substituted derivatives appear at 5.13–5.21 ppm, while NH protons in acetamide derivatives resonate at 9.68–10.41 ppm .
- LCMS : Validates molecular weight and purity (e.g., [M+H]⁺ peaks at 196.2 for compound 18c) .
- X-ray crystallography : Resolves dihedral angles (e.g., 88.2° between pyrido[2,3-d]pyrimidine and benzene rings) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
Q. How do substituents at the 1- and 3-positions affect physicochemical properties?
- Methodology :
- Alkyl groups (e.g., ethyl, cyclopropyl) increase lipophilicity, affecting solubility and crystal packing. For instance, 1-cyclopropyl derivatives show higher melting points (186–187°C) compared to 1-propyl analogs (154–155°C) .
- Substituents at position 1 (e.g., benzyl) reduce antimicrobial activity due to steric hindrance, while hydrogen at position 1 enhances activity .
Advanced Research Questions
Q. How can researchers optimize substituents to enhance biological activity while maintaining stability?
- Methodology :
- Structure-activity relationship (SAR) studies : Compare bioactivity of derivatives with varying substituents. For example, 5-methyl-6-(2-methylthiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione shows superior antimicrobial activity (MIC: 2 µg/mL against Staphylococcus aureus) compared to alkylated analogs .
- Stability assays : Monitor degradation under physiological conditions (e.g., pH 7.4 buffer) using HPLC. Cyclopropyl groups improve metabolic stability compared to ethyl substituents .
Q. What computational methods are used to analyze electronic properties and predict reactivity?
- Methodology :
- DFT calculations : B3LYP/6-311+G(d,p) basis sets predict HOMO-LUMO gaps (3.91–4.10 eV) and nucleophilic/electrophilic sites via molecular electrostatic potential (MEP) analysis .
- NBO analysis : Identifies charge transfer interactions (e.g., LP(O) → σ*(N–H)) in pyrido[2,3-d]pyrimidine derivatives .
Q. How to resolve contradictions in biological activity data from different substitution patterns?
- Methodology :
- Controlled comparative assays : Test derivatives under identical conditions. For instance, alkylation at position 1 reduces activity against Candida albicans by 50%, while electron-withdrawing groups at position 6 enhance kinase inhibition .
- Molecular docking : Simulate binding modes with target proteins (e.g., eEF-2K) to explain discrepancies. Hydrophobic substituents may improve binding affinity despite reduced solubility .
Q. What role do intermolecular interactions play in the solid-state structure and bioactivity?
- Methodology :
- Crystal engineering : Analyze π-π stacking (centroid distances: 3.065–3.102 Å) and hydrogen bonding networks (C–H⋯O/N). These interactions stabilize 3D frameworks, influencing solubility and membrane permeability .
- Bioactivity correlation : Derivatives with edge-to-face π-π interactions show enhanced herbicidal activity due to improved target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
